molecular formula C17H17NO5S3 B2388788 N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-methylbenzene-1-sulfonamide CAS No. 877817-02-2

N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-methylbenzene-1-sulfonamide

Cat. No.: B2388788
CAS No.: 877817-02-2
M. Wt: 411.51
InChI Key: IZLHAQHILSYDNT-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-methylbenzene-1-sulfonamide is a complex organic compound that features a combination of furan, thiophene, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furyl and Thienyl Intermediates: The initial step involves the preparation of 2-furyl and 2-thienyl intermediates through reactions such as Friedel-Crafts acylation.

    Sulfonylation: The intermediates are then subjected to sulfonylation using reagents like sulfonyl chlorides in the presence of a base such as pyridine.

    Coupling Reaction: The sulfonylated intermediates are coupled with 4-methylbenzenesulfonamide under conditions that may include the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonyl groups can be reduced to sulfides using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, bromine, sulfuric acid.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan and thiophene rings.

    Reduction: Sulfide derivatives of the sulfonyl groups.

    Substitution: Nitrated or halogenated aromatic rings.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-methylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-4-methoxybenzenesulfonamide
  • N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2,4,6-trimethylbenzenesulfonamide
  • N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-4-nitrobenzamide

Uniqueness

N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5S3/c1-13-6-8-14(9-7-13)26(21,22)18-12-16(15-4-2-10-23-15)25(19,20)17-5-3-11-24-17/h2-11,16,18H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLHAQHILSYDNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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